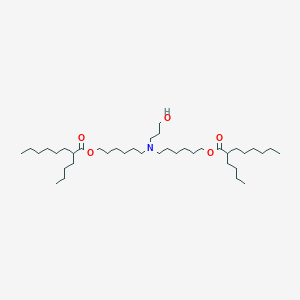
((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate): is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include alcohols, amines, and carboxylic acids, under conditions such as reflux, catalysis, and purification steps like distillation and chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including NMR, HPLC, and LC-MS, are essential to verify the compound’s structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions: ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions: Reagents such as acids, bases, and catalysts are commonly used in these reactions. Conditions may include varying temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is used as a building block for synthesizing more complex molecules
Biology: The compound’s functional groups make it a candidate for studying biological interactions at the molecular level. It can be used in the development of biochemical assays and as a probe for investigating enzyme activities.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs or diagnostic tools.
Industry: Industrially, ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) can be used in the production of specialty chemicals, polymers, and coatings. Its properties make it suitable for applications requiring specific chemical functionalities .
Wirkmechanismus
The mechanism by which ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers like PEEK.
Bromine Compounds: These compounds, such as hydrogen bromide, are used in various industrial applications.
Uniqueness: ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C39H77NO5 |
|---|---|
Molekulargewicht |
640.0 g/mol |
IUPAC-Name |
6-[6-(2-butyloctanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-butyloctanoate |
InChI |
InChI=1S/C39H77NO5/c1-5-9-13-19-28-36(26-11-7-3)38(42)44-34-23-17-15-21-30-40(32-25-33-41)31-22-16-18-24-35-45-39(43)37(27-12-8-4)29-20-14-10-6-2/h36-37,41H,5-35H2,1-4H3 |
InChI-Schlüssel |
LATNIYZTXJMJCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCC)CCCCCC)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


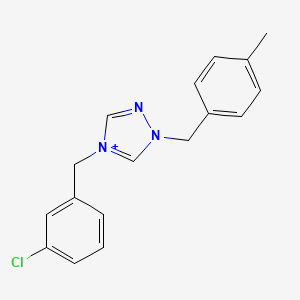
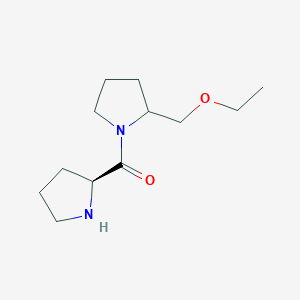
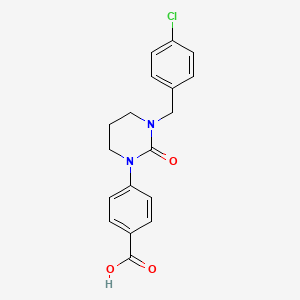
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)
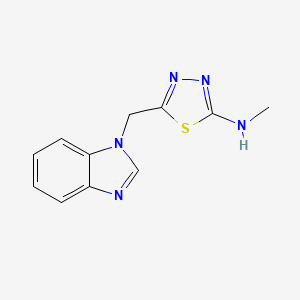

![N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366888.png)
![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)
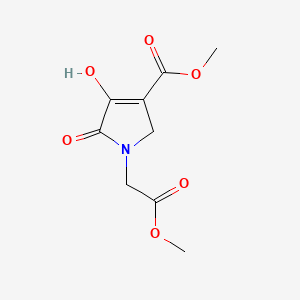
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366906.png)

![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)
